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Compound of Interest

Compound Name: 2-Ethyl-3-methyl-1-hexanol

Cat. No.: B14472867

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-hexanol

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and characterization of 2-Ethyl-3-methyl-1-hexanol (CAS No: 66794-04-5). As a C9
branched-chain primary alcohol, this compound holds potential for applications in specialty
solvents, plasticizers, and as a precursor in fine chemical synthesis, analogous to structurally
related industrial alcohols. Due to the limited availability of direct experimental data for this
specific molecule, this guide synthesizes information from computational models, established
principles of organic chemistry, and experimental data from closely related structural analogs,
primarily 2-ethyl-1-hexanol. The document is intended for researchers, chemists, and drug
development professionals seeking a detailed understanding of this compound's behavior and
potential applications.

Molecular Identity and Physicochemical Properties

2-Ethyl-3-methyl-1-hexanol is a chiral, branched-chain aliphatic alcohol. Its structure consists
of a hexanol backbone with ethyl and methyl substituents at the C2 and C3 positions,
respectively. This branching significantly influences its physical properties, such as viscosity
and freezing point, when compared to its linear isomer, 1-nonanol.

Chemical Structure and Identifiers
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The fundamental identifiers for 2-Ethyl-3-methyl-1-hexanol are crucial for its unambiguous
identification in research and regulatory contexts.

Caption: 2D Chemical Structure of 2-Ethyl-3-methyl-1-hexanol.

Table 1: Core Identifiers for 2-Ethyl-3-methyl-1-hexanol

Identifier Value Source

IUPAC Name 2-ethyl-3-methylhexan-1-ol PubChem[1]

CAS Number 66794-04-5 NIST[2], PubChem[1]
Molecular Formula CoH200 NIST[2], PubChem[1]
Molecular Weight 144.25 g/mol PubChem[1]
InChiKey DXXCMAAACWSRPE- NISTEZ

UHFFFAOYSA-N

| Canonical SMILES | CCCC(C)C(CC)CO | PubChem[1] |

Physicochemical Data

Direct experimental data for 2-Ethyl-3-methyl-1-hexanol is scarce. Table 2 presents computed
properties alongside experimental data for the closely related and industrially significant
compound, 2-ethyl-1-hexanol (CAS: 104-76-7), to provide a reasonable estimation of its
physical characteristics. The branched nature of 2-Ethyl-3-methyl-1-hexanol is expected to
lower its melting point and potentially increase its viscosity compared to linear C9 alcohols.

Table 2: Physicochemical Properties
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2-Ethyl-3-methyl-1-  2-Ethyl-1-hexanol

Property hexanol (Experimental Source(s)
(Computed) Analog)
Density Data not available 0.833 g/mL at 25 °C  Wikipedia[3]
Boiling Point Data not available 183-186 °C Wikipedia[3]
Melting Point Data not available -76 °C Wikipedia[3]
Flash Point Data not available 73 °C (Closed Cup) Spectrum Chemical[4]
. . Comprehensive
Water Solubility Predicted to be low ~1000 mg/L at 20 °C )
review[5]
logP (Octanol/Water) 3.1 27-31 PubChem[1][6]
) Comprehensive
Vapor Pressure Data not available 0.06 mmHg at 20 °C ]
review[5]

| Refractive Index | Data not available | n20/D 1.431 | Wikipedia[3] |

Synthesis and Manufacturing Pathways

While a specific, published synthesis for 2-Ethyl-3-methyl-1-hexanol is not readily available,
its structure strongly suggests a synthesis strategy based on well-established C-C bond-
forming reactions used for analogous branched alcohols. The most logical approach involves a
crossed aldol reaction, followed by dehydration and hydrogenation.

Proposed Synthesis via Crossed Aldol Reaction

The synthesis can be logically designed as a three-step process starting from commercially
available aldehydes: n-butanal and n-pentanal.

» Step 1: Crossed Aldol Condensation: Reaction of n-butanal with n-pentanal under basic
conditions. The enolate of n-pentanal attacks the carbonyl carbon of n-butanal. This is a
critical step requiring careful control to minimize self-condensation of each aldehyde.

o Step 2: Dehydration: The resulting 3-hydroxy aldehyde intermediate is typically unstable and
readily dehydrates upon heating, often in the same reaction pot, to yield the a,3-unsaturated
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aldehyde, 2-ethyl-3-methyl-2-hexenal.

o Step 3: Hydrogenation: The unsaturated aldehyde is then reduced to the target saturated
alcohol. This is typically achieved using catalytic hydrogenation (e.g., with H2 over a Nickel or
Palladium catalyst), which reduces both the carbon-carbon double bond and the aldehyde
functional group.

This sequence is analogous to the industrial production of 2-ethyl-1-hexanol from n-butanal.[7]

[8]

Reactants

Reaction Sequence
n-Butanal
. Crossed Aldol Condensatio Products & Intermediates

1 n
[(Base Catalyst, e.g., NaOH) ]%
2-Ethyl-3-hydroxy-3-methylhexanal
n-Pentanal Undergoes (B-Hydroxy Aldehyde)
2. Dehydration 4//
(Heat) Yields
[2-EthyI-S-methyI-Z-hexenaI
(

a,B-Unsaturated Aldehyde)

Reduced in

[3. Catalytic Hydrogenation

(Hz, Ni or Pd catalyst) Produces

2-Ethyl-3-methyl-1-hexanol

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 2-Ethyl-3-methyl-1-hexanol.

Alternative Industrial Pathway: Hydroformylation

An alternative route, common in large-scale industrial synthesis, is the hydroformylation (oxo
process) of a corresponding C8 alkene.[9][10] This process involves the addition of a formyl
group (-CHO) and a hydrogen atom across a double bond using a catalyst (typically cobalt or
rhodium) under high pressure of carbon monoxide and hydrogen (syngas). The resulting C9
aldehyde is then hydrogenated to 2-Ethyl-3-methyl-1-hexanol. The key challenge in this route
is the synthesis and isolation of the correct branched C8 alkene precursor.
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Spectroscopic and Analytical Characterization

No public, experimentally derived spectra for 2-Ethyl-3-methyl-1-hexanol have been
identified. The following sections describe the expected spectral characteristics based on its
structure and established spectroscopic principles for aliphatic alcohols.[11][12]

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is expected to be complex due to the presence of multiple
diastereotopic protons resulting from its two chiral centers (C2 and C3).

e -CH20H Protons: The two protons of the primary alcohol group are diastereotopic and would
likely appear as a complex multiplet (or two separate multiplets) in the 3.4 - 3.7 ppm range,
shifted downfield by the adjacent oxygen atom.

e -OH Proton: The hydroxyl proton signal would appear as a broad singlet, with a chemical
shift highly dependent on concentration and solvent, typically between 0.5 and 5.0 ppm. This
peak would disappear upon shaking the sample with D20.

o Alkyl Region (0.8 - 1.7 ppm): The remainder of the protons on the ethyl, methyl, and hexyl
chain would resonate in the upfield alkyl region. The two terminal methyl groups (-CH(CHs)
and -CH2(CHs)) would likely appear as a triplet and a doublet, respectively, around 0.9 ppm.
The numerous methylene (-CHz-) and methine (-CH-) protons would produce a series of
overlapping multiplets.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum should show nine distinct signals, corresponding to the nine carbon
atoms in the molecule.

e -CH20H Carbon: The carbon bonded to the hydroxyl group is expected to be the most
downfield of the sp® carbons, appearing in the 60 - 70 ppm range.[11]

e -CH- Carbons: The two methine carbons at the chiral centers (C2 and C3) would appear in
the 30 - 50 ppm region.

o Alkyl Carbons: The remaining six carbons of the alkyl chain and substituents would resonate
further upfield, typically between 10 and 40 ppm. The terminal methyl carbons would be the
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most upfield signals.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by features characteristic of a primary alcohol.

e O-H Stretch: A strong, very broad absorption band in the region of 3200-3600 cm™1,
characteristic of the hydrogen-bonded hydroxyl group.

e C-H Stretch: Multiple sharp peaks in the 2850-3000 cm~1 region due to the stretching of the
numerous C-H bonds in the alkyl groups.

e C-O Stretch: A strong, distinct peak in the 1000-1100 cm~? range, corresponding to the C-O
single bond stretch of a primary alcohol.

Mass Spectrometry (MS)

Upon electron ionization (El), 2-Ethyl-3-methyl-1-hexanol would be expected to fragment via
characteristic pathways for primary alcohols.

e Molecular lon (M+): The molecular ion peak at m/z = 144 would likely be weak or absent.

¢ Alpha-Cleavage: The most significant fragmentation would be the loss of the ethyl group at
the C2 position, leading to a stable oxonium ion. However, the primary fragmentation for
primary alcohols is often the loss of water followed by cleavage.

e Loss of Water (M-18): A prominent peak at m/z = 126 (M-18) resulting from dehydration is
expected.

e Loss of CH20H (M-31): Cleavage of the C1-C2 bond would result in a peak at m/z = 113.

o Alkyl Fragments: A series of peaks corresponding to the loss of various alkyl fragments
would be observed in the lower mass range (e.g., m/z = 43, 57, 71).

Chemical Reactivity

The chemical reactivity of 2-Ethyl-3-methyl-1-hexanol is dictated by its primary hydroxyl (-OH)
group. Its reactions are typical of other branched primary alcohols.[13][14]
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» Oxidation: As a primary alcohol, it can be oxidized. Treatment with a mild oxidizing agent like
pyridinium chlorochromate (PCC) would yield the corresponding aldehyde (2-ethyl-3-
methylhexanal). Stronger oxidizing agents, such as chromic acid (H2CrOa), would oxidize it
further to the carboxylic acid (2-ethyl-3-methylhexanoic acid).[15]

« Esterification: It will readily react with carboxylic acids or their derivatives (e.g., acyl
chlorides, anhydrides) under acidic catalysis to form esters. These esters may have
applications as plasticizers or fragrance components, similar to esters of 2-ethyl-1-hexanol.

o Dehydration: Acid-catalyzed dehydration at high temperatures would lead to the formation of
a mixture of isomeric alkenes, primarily 2-ethyl-3-methyl-1-hexene.[16]

e Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by
protonation or conversion to a tosylate) and subsequently displaced by nucleophiles in Sn2
reactions to form halides, ethers, and other derivatives.

Safety, Handling, and Toxicology

Disclaimer: No specific safety data sheet (SDS) is available for 2-Ethyl-3-methyl-1-hexanol.

The information below is based on the known hazards of the structurally similar compound 2-

ethyl-1-hexanol (CAS: 104-76-7) and should be used as a precautionary guide only.[4][17][18]
A substance-specific risk assessment must be performed before handling.

e Hazard Identification:

o Health: Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory
irritation.[18]

o Physical: Combustible liquid. Vapors may form explosive mixtures with air upon heating.
o Personal Protective Equipment (PPE):
o Eye/Face Protection: Use chemical safety goggles and/or a face shield.

o Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear
protective clothing to prevent skin contact.
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o Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If
exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor
cartridge is recommended.

e Handling and Storage:
o Keep away from heat, sparks, open flames, and other ignition sources.
o Store in a tightly closed container in a dry, cool, and well-ventilated place.
o Ground all equipment when transferring to prevent static discharge.

» First Aid Measures:

o Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.

o Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated
clothing. Seek medical attention if irritation develops.

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing. Seek immediate medical attention.

o Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical
attention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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